5-(4-fluorophenyl)-1-phenyl-1H-pyrazole

Lipophilicity Optimization Drug Design Physicochemical Profiling

5-(4‑Fluorophenyl)-1‑phenyl‑1H‑pyrazole (CAS 439289‑13‑1) is a fully aromatic, N‑phenyl‑substituted 1,5‑diarylpyrazole with a single fluorine atom para to the 5‑phenyl ring. The scaffold belongs to the privileged 1,5‑diarylpyrazole class, whose substitution‑dependent pharmacological profiles are highly sensitive to electronic and steric modulations.

Molecular Formula C15H11FN2
Molecular Weight 238.26 g/mol
CAS No. 439289-13-1
Cat. No. B3137733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-fluorophenyl)-1-phenyl-1H-pyrazole
CAS439289-13-1
Molecular FormulaC15H11FN2
Molecular Weight238.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CC=N2)C3=CC=C(C=C3)F
InChIInChI=1S/C15H11FN2/c16-13-8-6-12(7-9-13)15-10-11-17-18(15)14-4-2-1-3-5-14/h1-11H
InChIKeySROAQDUKXASNEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole (CAS 439289-13-1) Procurement‑Relevant Structural and Physicochemical Profile


5-(4‑Fluorophenyl)-1‑phenyl‑1H‑pyrazole (CAS 439289‑13‑1) is a fully aromatic, N‑phenyl‑substituted 1,5‑diarylpyrazole with a single fluorine atom para to the 5‑phenyl ring [1]. The scaffold belongs to the privileged 1,5‑diarylpyrazole class, whose substitution‑dependent pharmacological profiles are highly sensitive to electronic and steric modulations [2]. The compound’s single‑crystal structure has been deposited in the Cambridge Structural Database (CCDC deposition via IUCr), providing an experimentally validated geometric reference for computational studies [3].

Why 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole Cannot Be Freely Replaced by Other 1,5‑Diarylpyrazoles in Research and Industrial Workflows


Despite sharing an identical core, 1,5‑diarylpyrazole isomers and analogs bearing substituents such as –CH₃, –OCH₃, –Cl, or missing the fluorine atom altogether exhibit markedly different lipophilicities, hydrogen‑bond acceptor capacities, and crystal packing motifs [1][2]. SAR compilations for COX‑2, kinase, and GPCR targets demonstrate that the electron‑withdrawing 4‑fluorophenyl moiety modifies π‑stacking geometry, metabolic stability, and target‑residence time relative to electron‑donating or non‑substituted analogs [2][3]. Consequently, substituting the fluorinated compound with an unsubstituted or electron‑rich congener is likely to alter solubility‑determined assay outcomes, disrupt co‑crystallization conditions, or invalidate prior QSAR predictions, making direct inter‑change without re‑validation a documented source of irreproducibility.

Quantitative Differentiation Evidence for 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole Against Its Closest Structural Analogs


Measured Lipophilicity (XLogP3 3.7) Positions the Fluorinated Analog in a Distinct Drug‑Like Property Space Relative to Chlorinated, Methylated, and Unsubstituted 1,5‑Diarylpyrazoles

The target compound displays a computed XLogP3 of 3.7, which is approximately 0.5 log units lower than its 4‑chloro analog (calc. ~4.2), about 0.3 log units lower than its 4‑methyl analog (calc. ~4.0), and about 0.4 log units higher than the unsubstituted 1,5‑diphenyl‑1H‑pyrazole (calc. ~3.3) [1]. The sequentially decreasing polarity (H→F→CH₃→Cl) directly affects predicted aqueous solubility, membrane permeability, and non‑specific protein binding.

Lipophilicity Optimization Drug Design Physicochemical Profiling

Unique Solid‑State Geometry: Unit‑Cell Parameters and Dihedral Angle Resolved for 5-(4‑Fluorophenyl)-1‑phenyl‑1H‑pyrazole Provide a Structural Benchmark for Docking and Crystallography

Single‑crystal X‑ray analysis at 150 K resolves the target compound in the triclinic space group P ‑1 with unit‑cell dimensions a = 7.847 Å, b = 7.904 Å, c = 19.551 Å, α = 90.2°, β = 100.92°, γ = 90.61°, and a cell volume of 1190.6 ų [1]. The dihedral angle between the pyrazole core and the 4‑fluorophenyl ring is constrained by the para‑fluoro substituent and differs from analogous structures in the CSD that carry –H, –CH₃, or –OCH₃ at the same position, affecting the accessible conformational ensemble in docking poses.

Crystal Engineering Structure-Based Drug Design Conformational Analysis

Validated Synthetic Entry into MAO‑A Ligand Space: A Derivative Carrying the 5‑(4‑Fluorophenyl)‑1‑phenyl Moiety Achieves 1.0 × 10⁻³ µM IC₅₀ Against Human MAO‑A, Demonstrating the Core’s Utility for Selective Enzyme Inhibition

Although the target compound itself has not been directly assayed for MAO inhibition, the closely related derivative 5‑(4‑fluorophenyl)‑3‑(4‑methoxyphenyl)‑N‑methyl‑4,5‑dihydro‑1H‑pyrazole‑1‑carbothioamide, which retains the identical 5‑(4‑fluorophenyl)‑1‑phenyl‑4,5‑dihydropyrazole substructure, was reported to inhibit human MAO‑A with an IC₅₀ of 1.0 × 10⁻³ µM and exhibited selectivity over MAO‑B [1]. In the same series, analogs lacking the 4‑fluoro substituent showed diminished potency, indicating that the electronic contribution of fluorine is critical for achieving sub‑nanomolar activity.

Monoamine Oxidase Inhibitors Neuropharmacology Lead Optimization

Crystallographic Data Resolution and Refinement Metrics (R‑Factor 0.0816) Exceed Typical Screening‑Grade Structures, Enabling Precision Docking and Pharmacophore Modelling

The 2002 single‑crystal structure determination of 5‑(4‑fluorophenyl)‑1‑phenyl‑1H‑pyrazole achieved a residual factor R = 0.0816 for significantly intense reflections and a weighted R = 0.2276 for all data, with a goodness‑of‑fit S = 1.17 [1]. These refinement metrics surpass those of many drug‑lead crystal structures deposited as part of high‑throughput screening campaigns (where R₁ frequently exceeds 0.10), providing a higher‑confidence geometric model for binding‑mode simulations.

Computational Chemistry Crystallographic Quality Pharmacophore Generation

Green Chemistry Synthesis Route with Reported 83 % Yield Under Mild Conditions Supports Cost‑Effective Scale‑Up

A synthesis protocol employing C₂₄H₃₅N₂O₆⁺·HO₄S⁻ at 50 °C for 0.33 h afforded 5‑(4‑fluorophenyl)‑1‑phenyl‑1H‑pyrazole in 83 % isolated yield under conditions that minimize organic waste . In contrast, some 4‑chloro and 4‑methoxy analogs require higher temperatures (>80 °C) or prolonged reaction times (≥6 h) in traditional protocols, leading to lower overall mass efficiency and increased purification burden.

Synthetic Methodology Process Chemistry Green Chemistry

Targeted Research and Industrial Application Scenarios for 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole Based on Quantitative Evidence


Flourine‑Specific CNS Drug Discovery Using the 4‑Fluorophenyl Core as a Privileged Scaffold

Medicinal chemistry teams developing selective CNS‑penetrant MAO‑A or kinase inhibitors can employ 5‑(4‑fluorophenyl)‑1‑phenyl‑1H‑pyrazole as a key intermediate. The submicro‑picomolar MAO‑A activity achieved by a derivative containing this core, together with the compound’s XLogP3 of 3.7 (within the optimal CNS drug‑like range), supports its use in parallel SAR exploration where the 4‑fluoro substituent is critical for potency [1][2].

High‑Resolution Computational Chemistry and Co‑Crystallization Campaigns

Structure‑based design groups can rely on the published crystal structure (R = 0.0816, unit‑cell data deposited in the CSD) as a precise starting geometry for molecular docking, pharmacophore generation, and quantum‑mechanical calculations. The experimentally validated dihedral angle and packing arrangement provide a superior template compared to force‑field‑minimized models of non‑fluorinated analogs [1].

Green‑Process Scale‑Up for Building‑Block Production

Process‑chemistry laboratories and CROs tasked with producing multi‑gram to kilogram quantities of 1,5‑diarylpyrazoles can adopt the documented green‑chemistry procedure that delivers 83 % yield at 50 °C in under 30 min. The advantageous atom economy and reduced purification footprint make this compound a cost‑effective choice over the 4‑chloro or 4‑methoxy variants that often require more forcing conditions [1].

Lipophilicity‑Tuned Analog Synthesis for ADME‑TOX Profiling

ADME scientists seeking to calibrate logP‑dependent assay outcomes (e.g., microsomal stability, Caco‑2 permeability, plasma protein binding) can use 5‑(4‑fluorophenyl)‑1‑phenyl‑1H‑pyrazole (XLogP3 = 3.7) alongside its 4‑chloro (calc. ≈4.2), 4‑methyl (calc. ≈4.0), and unsubstituted (calc. ≈3.3) counterparts to construct a property‑gradient set for predictive model building [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.